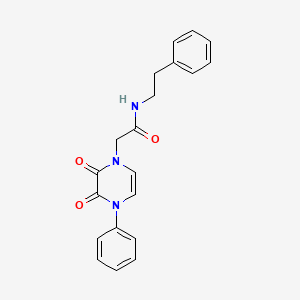![molecular formula C18H21N3O5S2 B2383347 N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-23-5](/img/structure/B2383347.png)
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It could also involve discussion of the efficiency of the synthesis, such as the yield and purity of the product.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques, such as NMR, IR, and mass spectrometry, to confirm the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, with other compounds. This could also include studying the kinetics and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectroscopic properties and reactivity.Wissenschaftliche Forschungsanwendungen
Structural Studies and Molecular Interactions
The compound and its derivatives have been a subject of structural studies, focusing on understanding the supramolecular assembly and intermolecular interactions. For instance, a series of nimesulidetriazole derivatives, closely related in structure, were synthesized, and their crystal structures were determined using X-ray powder diffraction. These studies revealed details about cyclic hydrogen bonding patterns and frameworks of intermolecular interactions (Dey et al., 2015). Similarly, a derivative, N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide, was synthesized and characterized, highlighting the importance of structural understanding in the development of new compounds (Durgadas et al., 2012).
Molecular Synthesis and Catalysis
The compound has been involved in synthetic chemistry, particularly in the synthesis of complex molecular structures. For example, disulfonic acid imidazolium chloroaluminate was used as a new acidic and heterogeneous catalyst for the green, simple, and efficient synthesis of related dihydropyrazole derivatives (Moosavi‐Zare et al., 2013). Such studies are crucial for advancing synthetic methodologies and discovering new catalysts.
Crystallography and Docking Studies
Detailed crystallographic studies and docking studies have been conducted to understand the structural aspects and potential biological interactions of derivatives of the compound. This includes determining the crystal structures of tetrazole derivatives and conducting molecular docking studies to understand the orientation and interaction of molecules inside the active sites of enzymes (Al-Hourani et al., 2015).
Safety And Hazards
This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
Zukünftige Richtungen
This could involve discussing potential future research directions, such as new synthetic routes to the compound, new reactions it could be used in, or new applications for the compound in areas like medicine or materials science.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
Eigenschaften
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-16-9-7-13(8-10-16)18-12-17(19-21(18)28(3,24)25)14-5-4-6-15(11-14)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOBAJYMPZZARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)


![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)



![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}furan-2-carboxamide](/img/structure/B2383277.png)
![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)

![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)